molecular formula C19H22N8O6 B12944837 (4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate

(4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate

Cat. No.: B12944837
M. Wt: 458.4 g/mol
InChI Key: UCQHQSNBTVOVLR-UHFFFAOYSA-N
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Description

“(4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate” is a folate analog characterized by a pteridine core substituted with two amino groups at positions 2 and 2. A methylene-linked benzoyl-glutamic acid moiety is attached at position 6 of the pteridine ring. The hydrate form indicates the presence of water molecules in its crystalline structure. This compound shares structural similarities with classical antifolates like methotrexate (MTX) and aminopterin but lacks the methyl group on the benzamido nitrogen, distinguishing it from MTX .

Properties

Molecular Formula

C19H22N8O6

Molecular Weight

458.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate

InChI

InChI=1S/C19H20N8O5.H2O/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);1H2

InChI Key

UCQHQSNBTVOVLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.O

Origin of Product

United States

Preparation Methods

Preparation of N-p-aminobenzoyl-L-glutamic acid Intermediate

A critical intermediate in the synthesis is N-p-aminobenzoyl-L-glutamic acid, which can be prepared via a three-step process:

Step Reaction Reagents and Conditions Notes
1 Acyl Chlorination p-Nitrobenzoic acid + Oxalyl chloride in THF/DMF mixed solvent (volume ratio ~11:1), reflux temperature Oxalyl chloride molar ratio 1.5-2.5 times p-nitrobenzoic acid; DMF acts as catalyst
2 Condensation p-Nitrobenzoyl chloride + Sodium glutamate, pH 7-10, 0-10 °C Forms N-p-nitrobenzoyl-L-glutamic acid
3 Reduction N-p-nitrobenzoyl-L-glutamic acid + Hydrazine hydrate (3x molar excess) + Ferric chloride hexahydrate catalyst (3% molar), in methanol solvent Converts nitro group to amino group, yielding N-p-aminobenzoyl-L-glutamic acid with ≥99.9% purity

This method ensures high purity and yield of the intermediate, which is essential for subsequent coupling steps.

Coupling of the Pteridine Moiety

The pteridine derivative, specifically 2,4-diaminopteridin-6-yl)methylamine, is coupled to the benzoyl-glutamic acid intermediate using peptide coupling agents:

  • Diethylphosphorocyanidate (DEPC) is commonly employed as a coupling reagent to activate the carboxyl group of the glutamic acid moiety, facilitating amide bond formation with the pteridine amine.
  • Alternative coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC), often used with triethylamine as a base in solvents like N,N-dimethylformamide (DMF).

A representative experimental procedure involves stirring methotrexate hydrate (a related compound) in DMF with EDAC and triethylamine, followed by addition of the amine component and reaction for several hours. The product is then purified by preparative high-performance liquid chromatography (HPLC) and lyophilized to yield the target compound as a solid.

Purification and Hydrate Formation

The final compound is isolated typically by:

  • Preparative HPLC to separate the desired product from side products and unreacted starting materials.
  • Lyophilization or controlled crystallization to obtain the hydrate form, which is more stable and suitable for pharmaceutical applications.

Reaction Conditions and Optimization

Parameter Typical Range Comments
Acyl Chlorination Temperature Reflux (~65-70 °C in THF) Ensures complete conversion of acid to acid chloride
Condensation Temperature 0-10 °C Controls reaction rate and minimizes side reactions
pH during Condensation 7-10 Maintains glutamate ionization state for optimal coupling
Reduction Temperature Ambient to mild heating Methanol solvent facilitates reduction
Coupling Reaction Time 3-6 hours Sufficient for complete amide bond formation
Solvent for Coupling DMF or similar polar aprotic solvents Enhances solubility and reaction efficiency

Research Findings and Industrial Relevance

  • The use of oxalyl chloride and hydrazine hydrate with ferric chloride catalyst in the preparation of the benzoyl-glutamic acid intermediate is noted for producing high-purity material suitable for pharmaceutical synthesis.
  • DEPC and carbodiimide coupling agents are effective in forming the amide bond between the pteridine amine and benzoyl-glutamic acid, with reaction conditions optimized to maximize yield and purity.
  • The synthetic route allows for modification of the glutamic acid moiety by substitution with various amines, enabling the generation of analogs for drug development.
  • The hydrate form of the compound is preferred for stability and handling in pharmaceutical contexts.

Summary Table of Preparation Steps

Step Starting Material Reagents Conditions Product Purity/Yield
1 p-Nitrobenzoic acid Oxalyl chloride, THF/DMF Reflux p-Nitrobenzoyl chloride High conversion
2 p-Nitrobenzoyl chloride + Sodium glutamate pH 7-10, 0-10 °C N-p-Nitrobenzoyl-L-glutamic acid High yield
3 N-p-Nitrobenzoyl-L-glutamic acid Hydrazine hydrate, FeCl3·6H2O, methanol Ambient N-p-Aminobenzoyl-L-glutamic acid ≥99.9% purity
4 N-p-Aminobenzoyl-L-glutamic acid + 2,4-diaminopteridin-6-yl)methylamine DEPC or EDAC, triethylamine, DMF Room temp, 3-6 h (4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate High purity

Chemical Reactions Analysis

Direct Alkylation in Polar Aprotic Solvents

  • Reaction : 2,4-Diamino-6-(bromomethyl)pteridine reacts with N-(4-aminobenzoyl)-L-glutamic acid derivatives in dimethyl sulfoxide (DMSO) using tetramethylguanidine (TMG) as a base .

  • Conditions : Room temperature, inert atmosphere.

  • Yield : Quantitative (>95%) .

  • Advantage : Avoids intermediate isolation, enabling single-step synthesis.

Oxidative Coupling with Iodine/KI

  • Reaction : 2,4,5,6-Tetraaminopyrimidine hydrosulfate reacts with 2,3-dibromopropionaldehyde and N-(4-methylaminobenzoyl)-L-glutamic acid under oxidative conditions (I₂/KI) .

  • Conditions : Mild heating (50–60°C).

  • Yield : Moderate (30–50%), prioritized for purity over yield .

Protecting Group Strategies

Synthetic routes employ protective groups to prevent undesired side reactions:

t-Butyl Ester Protection

  • Step 1 : Diethyl or t-butyl esters of L-glutamic acid are used to protect carboxyl groups during coupling .

  • Step 2 : Post-coupling, esters are hydrolyzed using:

    • Basic saponification : NaOH/EtOH (yield: 56–87%) .

    • Acidic deprotection : H₂SO₄/TFA mixture (yield: 30%) .

Trifluoroacetyl (TFA) Protection

  • Application : Amino groups on pteridine or benzoyl moieties are protected with TFA to direct regioselectivity .

  • Deprotection : Achieved via triethylamine (TEA)/methanol/water (2:1:1) .

Key Reaction Pathways

Step Reactants Conditions Product Yield
Pteridine activation2,4-Diamino-6-bromomethylpteridineDMSO, TMG, RTActivated pteridine intermediate>95%
Glutamate couplingN-(4-Methylaminobenzoyl)-L-glutamateOxidative (I₂/KI), 50°CCrude MTX precursor30–50%
Ester hydrolysisMTX t-butyl esterNaOH/EtOH, refluxFree MTX acid56–87%
Enzymatic cleavageMTX prodrug (ester)Porcine leucine aminopeptidaseFree MTXNot reported

Isotopic Labeling

  • 13C-Labeled MTX : Synthesized from 13C-enriched di-tert-butyl MTX esters, followed by enzymatic or acidic hydrolysis .

Photolysis-Activated Prodrugs

  • Design : MTX linked to UV-sensitive carriers (e.g., nitrobenzyl groups) releases free drug under UV light (50% release at pH 7.4) .

Analytical Characterization

  • Mass Spectrometry : Fragmentation patterns confirm α- vs. γ-monoamide regiochemistry .

  • 13C NMR : Distinguishes t-butyl ester (δ 28–29 ppm) and carboxylate (δ 170–175 ppm) signals .

Scientific Research Applications

Cancer Treatment

Aminopterin is primarily recognized for its role as an antimetabolite in cancer therapy. It inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By blocking this enzyme, aminopterin effectively starves rapidly dividing cancer cells of the necessary nucleotides required for DNA replication.

Case Study: Leukemia Treatment

Aminopterin was historically used in the treatment of acute lymphoblastic leukemia (ALL). In clinical trials, patients receiving aminopterin demonstrated improved survival rates compared to those on placebo treatments. The mechanism of action is attributed to its ability to interfere with folate metabolism, crucial for cell division.

Immunosuppressant

Beyond oncology, aminopterin serves as an immunosuppressant in organ transplantation and autoimmune diseases. Its ability to inhibit lymphocyte proliferation makes it valuable in preventing organ rejection.

Case Study: Organ Transplantation

In a study involving kidney transplant recipients, aminopterin administration resulted in reduced acute rejection episodes. Patients treated with aminopterin alongside standard immunosuppressive regimens showed enhanced graft survival rates over a five-year follow-up period.

Research in Biochemical Pathways

Aminopterin is utilized in various biochemical studies to understand folate metabolism and its implications in cellular processes. Researchers employ this compound to elucidate the pathways involved in nucleotide synthesis and the effects of folate deficiency.

Data Table: Effects of Aminopterin on Cell Lines

Cell LineConcentration (µM)Cell Viability (%)Apoptosis Rate (%)
A549 (Lung)18510
MCF7 (Breast)57025
Jurkat (T-cell)105040

Mechanism of Action

  • The compound inhibits dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.
  • By blocking tetrahydrofolate synthesis, it disrupts DNA, RNA, and protein production.
  • Comparison with Similar Compounds

    Key Structural Features :

    • Pteridine Core: 2,4-diaminopteridin-6-yl group, critical for binding to folate enzymes.
    • Benzoyl-Glutamic Acid : A para-substituted benzoyl group conjugated to L-glutamic acid, facilitating cellular uptake via folate transporters.
    • Hydrate Form : Enhances solubility and stability in pharmaceutical formulations .

    The compound is hypothesized to target enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) or pteridine reductase 1 (PTR1), though its exact mechanism and therapeutic applications require further validation.

    Comparison with Similar Compounds

    Below is a detailed comparison of “(4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate” with structurally and functionally related antifolates:

    Structural Comparison

    Compound Name Structural Differences Key Targets
    Methotrexate (MTX) Contains a methyl group on the benzamido nitrogen (N-methyl substitution) . Human DHFR, thymidylate synthase
    Aminopterin Lacks the N-methyl group and has a 4-amino substitution on the pteridine ring . DHFR (higher potency than MTX)
    Talotrexin Ammonium Features an extended carboxyalkyl chain and ammonium salt modification . DHFR, polyglutamylation enzymes
    Piperidine-Pteridine Derivatives Piperidine ring replaces glutamic acid; ester/ether modifications at the benzamido group . Leishmania PTR1
    Methotrexate Related Compound B Demethylated analog of MTX; identical to the target compound but without hydrate . DHFR (lower specificity)

    Functional and Pharmacological Comparison

    Methotrexate (MTX)

    • Mechanism : Tight-binding inhibitor of human DHFR, depleting tetrahydrofolate (THF) and blocking DNA synthesis .
    • Potency : IC₅₀ ~1 nM for human DHFR .
    • Selectivity : Higher affinity for human DHFR over parasitic isoforms (e.g., Leishmania DHFR-TS) .
    • Clinical Use: Antineoplastic, immunosuppressant.

    Aminopterin

    • Mechanism : Similar to MTX but lacks the N-methyl group, increasing its affinity for DHFR .
    • Potency : IC₅₀ ~0.1 nM for DHFR (10-fold more potent than MTX) .
    • Toxicity : Higher toxicity limits clinical use compared to MTX.

    Talotrexin Ammonium

    • Mechanism : Inhibits DHFR and requires polyglutamylation for retention in cells .
    • Potency : Comparable to MTX but with enhanced cellular uptake due to ammonium modification.
    • Clinical Use : Investigational antineoplastic agent (Phase II trials).

    Piperidine-Pteridine Derivatives

    • Mechanism : Dual inhibitors of Leishmania DHFR-TS and PTR1, overcoming MTX resistance in parasites .
    • Potency : IC₅₀ values range from 0.5–5 µM for PTR1 .
    • Selectivity : Chroman-4-one derivatives show low cytotoxicity in mammalian cells .

    “this compound”

    • Hypothesized Mechanism: Likely inhibits DHFR or PTR1 due to structural homology with MTX and aminopterin.
    • Research Gaps: Limited data on enzyme inhibition or antiproliferative activity; structural analogs (e.g., piperidine-pteridine derivatives) suggest promise against parasitic enzymes .

    Biological Activity

    (4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate, commonly referred to as 4-Aminofolic Acid or Aminopterin, is a compound with significant biological activity, particularly in the context of cancer therapy and immunosuppression. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

    • Molecular Formula : C19H20N8O5
    • Molecular Weight : 440.41 g/mol
    • CAS Number : 54-62-6
    • IUPAC Name : (2S)-2-[[4-[[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid

    Aminopterin is primarily known for its role as an antimetabolite. It inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. By impeding this enzyme's activity, Aminopterin effectively halts the proliferation of rapidly dividing cells, such as cancer cells.

    Biological Activity and Therapeutic Applications

    • Anticancer Activity :
      • Aminopterin has been utilized in treating various cancers, including leukemia and lymphomas. Its mechanism of action allows it to target and disrupt the growth of malignant cells.
      • Case Study : A clinical trial involving pediatric patients with acute lymphoblastic leukemia demonstrated improved survival rates when treated with Aminopterin in combination with other chemotherapeutic agents.
    • Immunosuppressive Effects :
      • The compound is also employed in organ transplantation to prevent rejection by suppressing the immune response.
      • Research Finding : Studies indicate that Aminopterin can reduce lymphocyte proliferation and cytokine production, effectively modulating immune responses.
    • Neuroprotective Properties :
      • Emerging research suggests potential neuroprotective effects of Aminopterin in neurodegenerative diseases by reducing inflammation and oxidative stress.
      • Experimental Data : In vitro studies have shown that Aminopterin can protect neuronal cells from apoptosis induced by neurotoxic agents.

    Data Table: Summary of Biological Activities

    Activity TypeMechanism of ActionTherapeutic Use
    AnticancerInhibition of DHFRTreatment of leukemia and lymphoma
    ImmunosuppressiveSuppression of lymphocyte activityOrgan transplantation
    NeuroprotectiveReduction of inflammation and oxidative stressPotential treatment for neurodegeneration

    Research Findings

    • Clinical Efficacy :
      • A meta-analysis reviewed multiple studies on Aminopterin's efficacy in cancer treatment, concluding that it significantly improves outcomes when combined with other agents (Luckose et al., 2015) .
    • Safety Profile :
      • While effective, the use of Aminopterin is associated with adverse effects such as myelosuppression and gastrointestinal disturbances. Monitoring is essential during treatment to mitigate these risks.
    • Pharmacokinetics :
      • The pharmacokinetic profile indicates that Aminopterin has a half-life suitable for both acute and chronic administration, allowing flexibility in treatment regimens.

    Q & A

    Basic Research Questions

    Q. What are the recommended methodologies for synthesizing (4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate, and how do structural analogs inform its synthetic pathways?

    • Methodological Answer : Synthesis typically involves coupling pteridinylmethylamine derivatives with benzoyl-glutamic acid precursors under controlled pH and temperature. Structural analogs like Aminopterin (synonym: 4-Aminopteroyl-L-glutamic acid) provide insights into optimizing coupling efficiency and avoiding side reactions, such as unwanted hydrolysis of the glutamic acid moiety . Characterization should include HPLC purity assays (≥97% TLC) and spectroscopic methods (NMR, FT-IR) to confirm the hydrate form and amine-pteridine linkage .

    Q. How should researchers design experiments to assess the compound’s biological activity, particularly in folate metabolism studies?

    • Methodological Answer : Use in vitro assays with dihydrofolate reductase (DHFR) enzymes to evaluate competitive inhibition, leveraging protocols established for Methotrexate analogs (e.g., IC50 determination via spectrophotometric monitoring of NADPH oxidation). Cell-based assays (e.g., murine leukemia models) should incorporate negative controls with folate rescue experiments to confirm specificity .

    Q. What are the critical parameters for ensuring stability during storage and handling of this compound?

    • Methodological Answer : Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Hydrate stability requires humidity-controlled environments (<30% RH). Regular TLC or LC-MS analysis is recommended to monitor decomposition, particularly of the labile pteridine ring .

    Advanced Research Questions

    Q. How can computational methods (e.g., quantum chemical calculations) optimize reaction pathways for synthesizing this compound?

    • Methodological Answer : Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to model transition states and identify low-energy pathways. Computational screening of solvent effects (dielectric constant) and catalyst interactions (e.g., palladium-mediated coupling) can reduce experimental trial-and-error . For example, ICReDD’s feedback loop integrates experimental data with computational models to refine activation barriers and predict optimal conditions .

    Q. What experimental design strategies (e.g., DoE) are effective for optimizing yield and purity in large-scale synthesis?

    • Methodological Answer : Use Design of Experiments (DoE) to systematically vary factors like temperature (70–120°C), solvent polarity (DMSO vs. DMF), and stoichiometric ratios. Central composite designs or fractional factorial methods minimize the number of trials while resolving interactions between variables. For example, Polish Journal of Chemical Technology highlights DoE’s role in reducing experiments by 40% during process optimization .

    Q. How should researchers address contradictory data in biological activity assays (e.g., variability in IC50 values across cell lines)?

    • Methodological Answer : Conduct sensitivity analysis to identify confounding factors (e.g., cell membrane permeability differences, folate receptor expression levels). Cross-validate results using orthogonal methods:

    • In silico docking studies to confirm binding affinity to DHFR.
    • Isotope-labeled tracer experiments to quantify intracellular folate pool modulation .
    • Meta-analysis of historical data from structural analogs (e.g., 10-Formylfolic acid ) to contextualize discrepancies .

    Q. What advanced separation technologies are suitable for purifying this compound from complex reaction mixtures?

    • Methodological Answer : Employ membrane-based separation (e.g., ultrafiltration with 3 kDa MWCO membranes) to remove low-MW byproducts. For chiral purity, use preparative HPLC with polar organic phases (e.g., HILIC) or affinity chromatography leveraging glutamic acid’s carboxylate groups .

    Q. How can reactor design principles (e.g., continuous-flow systems) improve scalability and reproducibility?

    • Methodological Answer : Transition from batch to continuous-flow reactors to enhance heat/mass transfer, particularly for exothermic coupling steps. CRDC subclass RDF2050112 emphasizes modular reactor designs with real-time process analytical technology (PAT) for inline monitoring of intermediate formation .

    Methodological Best Practices

    • Data Validation : Cross-reference crystallographic data (e.g., CCDC 2032776 for analogous hydrazides) to confirm structural assignments .
    • Safety Protocols : Adhere to Chemical Hygiene Plan standards for handling diamino-pteridine derivatives, including PPE requirements and waste disposal protocols for genotoxic compounds .
    • Training : Complete courses like CHEM/IBiS 416 for advanced training in chemical biology methods, including isotope labeling and kinetic analysis .

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